5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a thiol group and a 3-fluorophenylmethyl group
Mechanism of Action
Mode of Action
Based on the structural similarity to other oxadiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how environmental factors influence the action of “5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol” are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(3-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(3-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-2-6(4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDFMJJWGZYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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